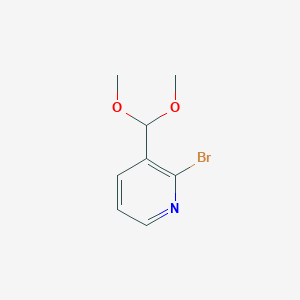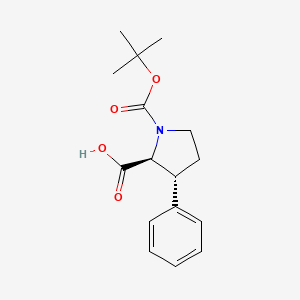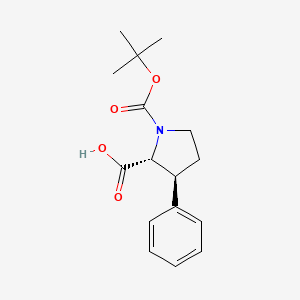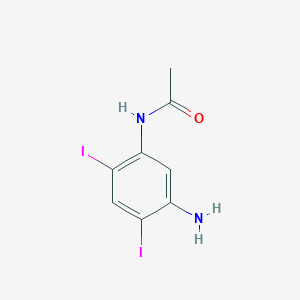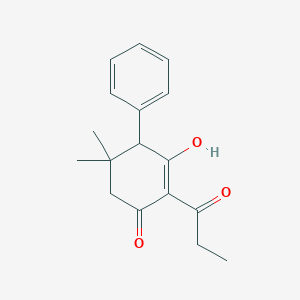
3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one
Vue d'ensemble
Description
3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one, also known as chalcone, is a natural compound found in many plants. It has been studied extensively in recent years due to its potential therapeutic properties. Chalcone has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of several enzymes involved in cancer cell growth and metastasis. Chalcone has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Chalcone has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of several diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Chalcone has also been found to have antimicrobial and antifungal effects.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Chalcone is also stable and can be stored for long periods. However, 3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one has some limitations for lab experiments. It is not very soluble in water, which may limit its use in some experiments. Chalcone is also sensitive to light and heat, which may affect its stability.
Orientations Futures
There are several future directions for research on 3-Hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one. One area of research is the development of this compound derivatives with improved therapeutic properties. Another area of research is the study of the mechanism of action of this compound. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion
In conclusion, this compound is a natural compound with potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anticancer effects. Chalcone can be synthesized through several methods, including Claisen-Schmidt condensation. Chalcone has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of this compound derivatives with improved therapeutic properties and the study of the mechanism of action of this compound.
Applications De Recherche Scientifique
Chalcone has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anticancer effects. Chalcone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of several enzymes involved in cancer cell growth and metastasis.
Propriétés
IUPAC Name |
3-hydroxy-5,5-dimethyl-4-phenyl-2-propanoylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-4-12(18)14-13(19)10-17(2,3)15(16(14)20)11-8-6-5-7-9-11/h5-9,15,20H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGZEZKUEMFPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(C(CC1=O)(C)C)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



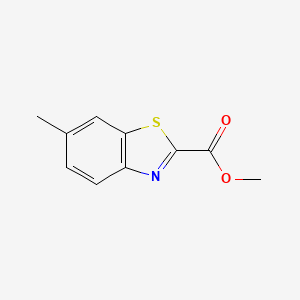

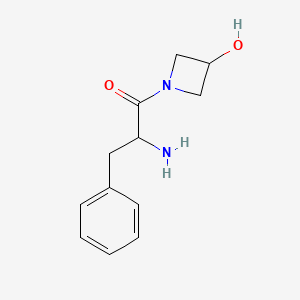
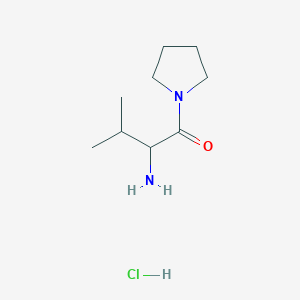
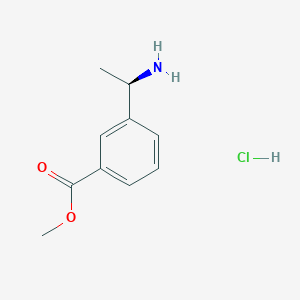
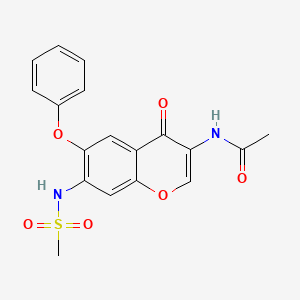

![7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline](/img/structure/B3092861.png)
